molecular formula C9H6N2 B2961565 6-Ethynyl-1H-indazole CAS No. 1093847-80-3

6-Ethynyl-1H-indazole

Cat. No.: B2961565
CAS No.: 1093847-80-3
M. Wt: 142.161
InChI Key: WTJDLSYQMAUZMZ-UHFFFAOYSA-N
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Description

6-Ethynyl-1H-indazole is a heterocyclic compound featuring an indazole core with an ethynyl group at the sixth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

Indazole derivatives have been known to interact with various enzymes and proteins, influencing biochemical reactions

Cellular Effects

Indazole derivatives have been shown to exhibit anti-proliferative activity against various cancer cell lines , suggesting that 6-Ethynyl-1H-indazole may also influence cell function, including cell signaling pathways, gene expression, and cellular metabolism. Specific studies on this compound are needed to confirm these effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-1H-indazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Ethynyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

6-Ethynyl-1H-indazole has diverse applications in scientific research:

Comparison with Similar Compounds

    1H-Indazole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    6-Bromo-1H-indazole: Precursor in the synthesis of 6-Ethynyl-1H-indazole.

    6-Formyl-1H-indazole: An oxidation product of this compound.

Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

6-ethynyl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-7-3-4-8-6-10-11-9(8)5-7/h1,3-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJDLSYQMAUZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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